

Technical Support Center: Ac-Lys-NH2 HCl Stability & Troubleshooting

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Compound of Interest

Compound Name: 2-acetamido-6-aminohexanamide;hydrochloride
Cat. No.: B12320388

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Product Identity:

-Acetyl-L-Lysine Amide Hydrochloride CAS: 10458-14-7 (Free base analog ref) / Specific salt forms vary.[1] Molecular Formula:

(Note: Amide modification adds

, HCl adds salt).



Emergency Triage: Quick Diagnostic

Before proceeding with complex troubleshooting, verify the baseline parameters.

Symptom	Probable Cause	Immediate Action
Solution is acidic (pH < 5.0)	Normal behavior. The HCl counter-ion releases protons upon dissolution.[1]	Do not use unbuffered water for biological assays.[1] Neutralize with 0.1M NaOH or dissolve in HEPES/PBS.
"Sticky" or clumped powder	Hygroscopicity. The salt has absorbed atmospheric moisture.	Weighing accuracy is compromised. Dry under vacuum over or redetermine concentration via HPLC/UV.
New peak at RRT ~0.9 or ~1.1	Hydrolysis. Conversion of Amide Carboxylic Acid ().[1]	Check storage history. If stored >24h at RT in solution, discard.
Yellow discoloration	Oxidation/Contamination. Likely trace metal reaction with -amine.[1]	Discard. Ensure water source is 18.2 M (Milli-Q) and free of metal ions. [1]

Module 1: Dissolution & pH Dynamics

The Issue: Users often dissolve Ac-Lys-NH₂ HCl in unbuffered water, assuming a neutral pH, leading to enzyme inhibition or assay failure.[1]

The HCl Acidification Effect

As a hydrochloride salt, Ac-Lys-NH₂ dissociates in water:

A 10 mM solution in unbuffered water can drop the pH to ~4.0–5.[1]0. This is acidic enough to inhibit many serine proteases (e.g., Trypsin, APC) for which this compound is a substrate.

Buffering Protocol

Goal: Stable neutral pH (7.4) without precipitating the substrate.

Recommended Buffer System: HEPES (20-50 mM) or Tris-HCl.[1] Avoid high concentrations of Phosphate buffers if Calcium is required for your enzyme (e.g., Factor Xa), as Ca-Phosphate precipitation will occur.[1]

Step-by-Step Preparation:

- Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation.
- Solvent: Use degassed, deionized water (18.2 M).
- Dissolution: Dissolve the powder in water first to a concentration 10x higher than the target.
- Neutralization: Add the concentrated substrate solution to your pre-pH-adjusted buffer.[1]
 - Why? Adding buffer powder to the substrate solution can cause transient pH spikes.

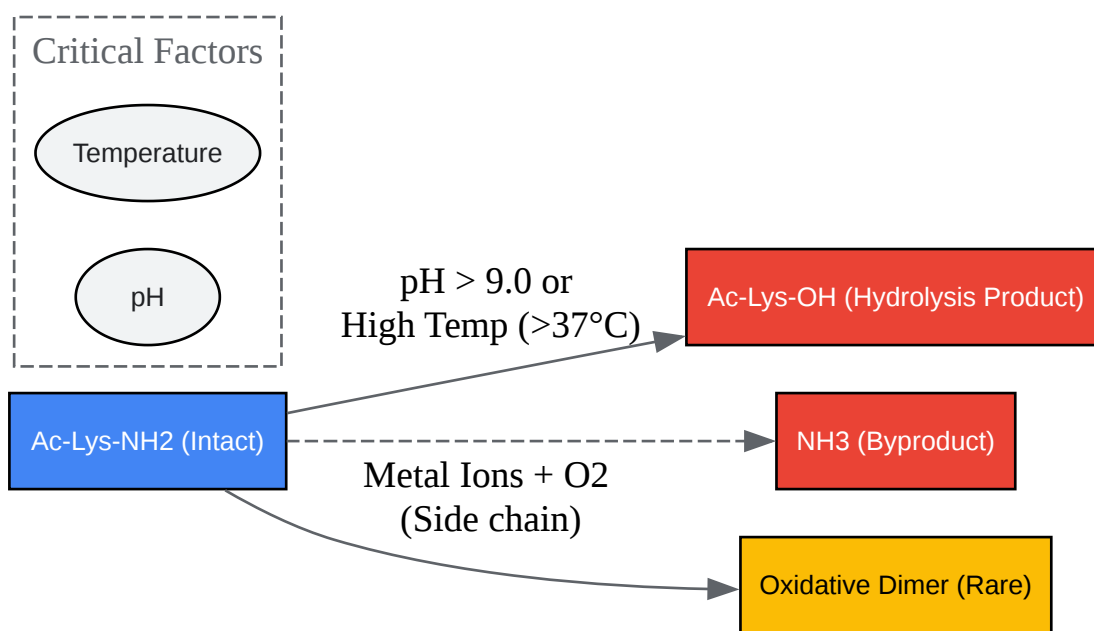
Module 2: Chemical Stability (Hydrolysis & Degradation)

The Issue: Purity decreases over time in aqueous solution.

Degradation Mechanisms

The primary degradation pathway is Hydrolysis of the C-terminal amide to the free acid. The N-acetyl group is significantly more stable and rarely hydrolyzes under physiological conditions.
[1]

Stability Logic (Graphviz Visualization)



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Figure 1: Primary degradation pathways. The C-terminal amide bond is the "weak link," susceptible to base-catalyzed hydrolysis.[1]

Stability Data Reference Table

Condition	Estimated Stability ()	Recommendation
Solid (-20°C, Desiccated)	> 2 Years	Long-term storage.[1]
Solution (pH 4-6, 4°C)	2-4 Weeks	Acceptable for stock solutions (if acidic).[1]
Solution (pH 7.4, 25°C)	< 24 Hours	Prepare fresh daily.
Solution (pH > 9.0)	Minutes to Hours	Avoid. Rapid deamidation.

Technical Insight: The amide bond (

) is generally stable at neutral pH. However, the presence of the positively charged lysine side chain (

) can catalyze hydrolysis via general acid/base mechanisms if the pH drifts.

Module 3: Storage & Handling (Hygroscopicity)

The Issue: "The powder turned into a sticky gel."

The Hygroscopic Nature of HCl Salts

Ac-Lys-NH₂ HCl is highly hygroscopic.^[1] Water absorption leads to:

- Weighing Errors: You may be weighing 10% water, resulting in a lower actual substrate concentration ().
- Accelerated Degradation: Moisture facilitates hydrolysis even in the solid state.

Handling Protocol

- Desiccation: Store vials in a secondary container with active desiccant (Silica gel or Drierite).
- Aliquot immediately: Upon receipt, dissolve the bulk powder into a high-concentration stock (e.g., 100 mM in dilute HCl or water), aliquot into single-use tubes, and freeze at -20°C or -80°C.
 - Why? Freeze-thaw cycles introduce moisture condensation.^[1] Single-use aliquots prevent this.^[1]

Module 4: Analytical Validation

The Issue: How to confirm the integrity of the substrate before a critical assay.

HPLC Method for Purity Check

Do not rely on UV alone, as the hydrolysis product (Ac-Lys-OH) has a similar extinction coefficient at 214 nm.^[1]

- Column: C18 Reverse Phase (e.g., 3.5 μm, 4.6 x 100 mm).
- Mobile Phase A: 0.1% TFA in Water.

- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 0% B to 20% B over 15 minutes. (The molecule is very polar and elutes early).
- Detection: 214 nm (Amide bond).

Expected Result:

- Ac-Lys-NH₂: Elutes earlier (more polar due to amide).[1]
- Ac-Lys-OH: Elutes slightly later (or earlier depending on pH/Ion pairing, but resolvable).[1]
- Free Lysine: Only present if catastrophic degradation (N-acetyl cleavage) occurred.[1]

References

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